Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate
Overview
Description
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate is a complex organic compound with the molecular formula C₁₇H₂₂N₂O₅S. It has a molecular weight of 366.432 Da and is known for its unique spirocyclic structure, which includes a diazaspiro ring system .
Preparation Methods
The synthesis of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable diazaspiro compound with phenyl ethanesulfonate under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Scientific Research Applications
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The diazaspiro ring system can interact with active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways where the compound acts as a modulator .
Comparison with Similar Compounds
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate can be compared with similar compounds such as:
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate: This compound has a similar structure but with a different ring size, affecting its chemical properties and reactivity.
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.7]dodec-3-yl)ethanesulfonate: Another similar compound with a larger ring system, leading to different steric and electronic effects.
This compound stands out due to its specific ring size and the resulting unique chemical and physical properties.
Properties
IUPAC Name |
phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-15-17(10-6-1-2-7-11-17)18-16(21)19(15)12-13-25(22,23)24-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJIBWSYMQMMNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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